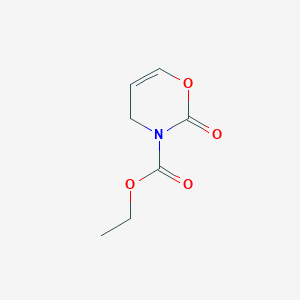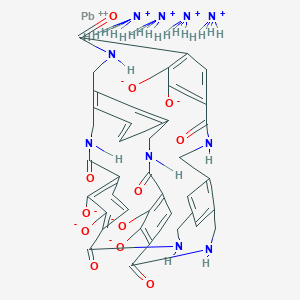
Tricatechol hexalactam-lead(II) complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricatechol hexalactam (THL) is a cyclic hexapeptide ligand that forms a complex with lead (II) ions. THL-lead (II) complex has been extensively studied due to its potential applications in various fields such as environmental monitoring, analytical chemistry, and biomedical research.
Mécanisme D'action
Tricatechol hexalactam-lead(II) complex-lead (II) complex binds to lead (II) ions through a coordination complex formation. The complexation process involves the donation of lone pair electrons from the oxygen atoms of Tricatechol hexalactam-lead(II) complex to the lead (II) ions. The resulting complex is stable and highly selective towards lead (II) ions.
Effets Biochimiques Et Physiologiques
Tricatechol hexalactam-lead(II) complex-lead (II) complex has been shown to have no significant biochemical or physiological effects in vitro and in vivo studies. It does not induce any cytotoxicity or genotoxicity in human cells.
Avantages Et Limitations Des Expériences En Laboratoire
Tricatechol hexalactam-lead(II) complex-lead (II) complex has several advantages for laboratory experiments such as its high selectivity and sensitivity towards lead (II) ions. It is also easy to synthesize and purify. However, its limitations include its inability to detect other heavy metal ions and its dependence on the pH and temperature conditions.
Orientations Futures
For Tricatechol hexalactam-lead(II) complex-lead (II) complex research include the development of new analytical methods for the detection and quantification of lead (II) ions in complex environmental and biological samples. The use of Tricatechol hexalactam-lead(II) complex-lead (II) complex in the development of lead (II) ion sensors for real-time monitoring of lead (II) ion concentrations in industrial and occupational settings is also an area of interest. Additionally, the investigation of the potential applications of Tricatechol hexalactam-lead(II) complex-lead (II) complex in biomedical research such as lead (II) ion imaging and drug delivery is an exciting avenue for future research.
Méthodes De Synthèse
The synthesis of Tricatechol hexalactam-lead(II) complex involves the reaction of triacetylbismuthine with hexamethylenetetramine in the presence of lead (II) ions. The resulting Tricatechol hexalactam-lead(II) complex-lead (II) complex is then purified through column chromatography.
Applications De Recherche Scientifique
Tricatechol hexalactam-lead(II) complex-lead (II) complex has been widely used in scientific research due to its high selectivity and sensitivity towards lead (II) ions. It has been used for the detection and quantification of lead (II) ions in environmental samples such as soil, water, and air. Tricatechol hexalactam-lead(II) complex-lead (II) complex has also been used in the development of analytical methods for the determination of lead (II) ions in biological samples such as blood and urine.
Propriétés
Numéro CAS |
130343-58-7 |
|---|---|
Nom du produit |
Tricatechol hexalactam-lead(II) complex |
Formule moléculaire |
C42H46N10O12Pb |
Poids moléculaire |
1090 g/mol |
Nom IUPAC |
tetraazanium;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate;lead(2+) |
InChI |
InChI=1S/C42H36N6O12.4H3N.Pb/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);4*1H3;/q;;;;;+2/p-2 |
Clé InChI |
NFHVBNDVYFOROW-UHFFFAOYSA-L |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
SMILES canonique |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
Autres numéros CAS |
130343-58-7 |
Synonymes |
hexalactam-lead tricatechol hexalactam-lead(II) complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



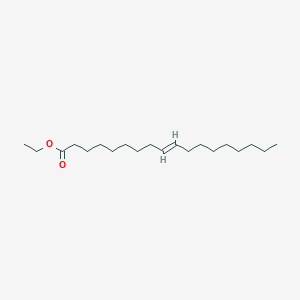
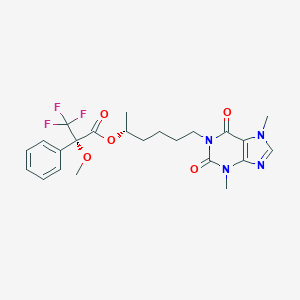
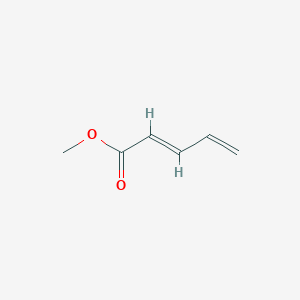
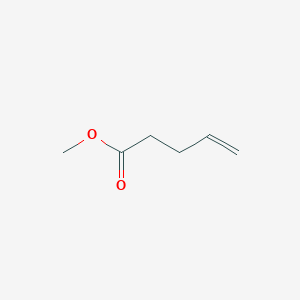
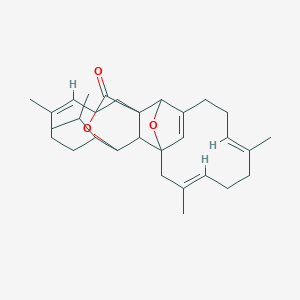
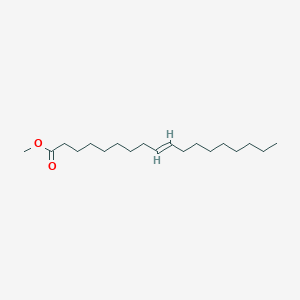


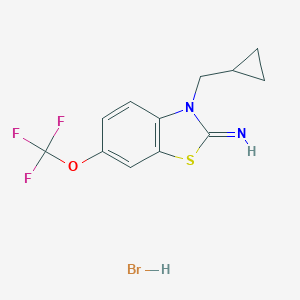

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

